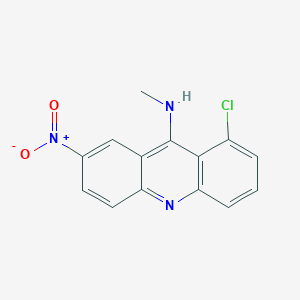

1-Chloro-N-methyl-7-nitroacridin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃O₂. This compound is part of the acridine family, known for its diverse applications in scientific research and industry. Acridines are well-regarded for their biological activities, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of 1-Chloro-N-methyl-7-nitroacridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of N-methylacridin-9-amine followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and thionyl chloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

The compound's structure allows it to interact with DNA, making it a candidate for anti-cancer therapies. Acridine derivatives, including 1-Chloro-N-methyl-7-nitroacridin-9-amine, have been studied for their ability to intercalate into DNA, leading to the disruption of replication processes in cancer cells.

Biological Activities

Beyond anti-cancer properties, this compound exhibits other biological activities:

- Antibacterial Activity : Acridine derivatives have shown efficacy against various bacterial strains. The structure can be modified to enhance antimicrobial properties .

- Antiviral Effects : Some studies suggest potential antiviral activities, although specific data on this compound is limited .

Case Studies

Several studies have documented the efficacy of acridine derivatives in cancer treatment:

- In Vitro Studies : Research demonstrated that acridine derivatives could significantly reduce cell viability in various cancer cell lines (e.g., HeLa and HepG2) with IC50 values indicating potent cytotoxicity . The study also highlighted the selective inhibition of cancer cell growth compared to normal cells.

- In Vivo Models : Animal studies have shown that certain acridine derivatives can inhibit tumor growth effectively without significant toxicity, suggesting a favorable therapeutic index for these compounds .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| IC50 (HeLa) | Varies; generally low indicating high potency |

| Mechanism of Action | DNA intercalation and topoisomerase II inhibition |

| Toxicity Profile | Low toxicity in animal models |

| Target Diseases | Various cancers (e.g., cervical, liver) |

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-7-nitroacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell death, making it a potent anti-cancer agent .

Comparison with Similar Compounds

1-Chloro-N-methyl-7-nitroacridin-9-amine can be compared with other acridine derivatives such as:

9-Anilinoacridine: Known for its use in anti-cancer drugs like amsacrine.

Quinacrine: Used as an anti-malarial and anti-cancer agent.

Thiazacridine: Studied for its anti-cancer properties.

What sets this compound apart is its unique combination of a nitro group and a chlorine atom, which can be further modified to enhance its biological activity and specificity .

Biological Activity

1-Chloro-N-methyl-7-nitroacridin-9-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H11ClN4O2

- Molecular Weight : 304.72 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular targets. The acridine structure allows this compound to intercalate into DNA, thereby disrupting replication and transcription processes. This mechanism is similar to other acridine derivatives known for their anticancer properties.

Biological Activities

This compound has shown promising activities in several areas:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U937 | 0.90 | Induces apoptosis via DNA interaction |

| HL-60 | 1.3 | Cell cycle arrest and apoptosis |

| L1210 | 3.1 | Inhibition of topoisomerase II |

These findings suggest that the compound may be effective as a chemotherapeutic agent, potentially through mechanisms involving apoptosis induction and cell cycle disruption .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression:

- Topoisomerase II Inhibition : The compound demonstrates a strong affinity for topoisomerase II, which is crucial in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, enhancing its anticancer efficacy .

Case Studies and Research Findings

Several studies have examined the effects of this compound:

- In Vitro Studies : In a study involving human leukemia cells (U937), the compound was found to significantly reduce cell viability at low micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies highlighted the potential of the compound as an effective treatment option in oncology .

- Structural Activity Relationship (SAR) : Research has focused on modifying the acridine structure to enhance biological activity. Variations in substituents at different positions have been shown to affect potency, indicating that careful structural modifications could lead to more effective derivatives .

Properties

CAS No. |

61299-57-8 |

|---|---|

Molecular Formula |

C14H10ClN3O2 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

1-chloro-N-methyl-7-nitroacridin-9-amine |

InChI |

InChI=1S/C14H10ClN3O2/c1-16-14-9-7-8(18(19)20)5-6-11(9)17-12-4-2-3-10(15)13(12)14/h2-7H,1H3,(H,16,17) |

InChI Key |

RVRDZEIFHUMFQH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.